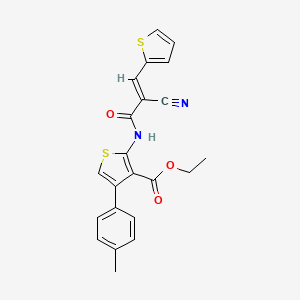

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

Description

The compound “(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate” is a thiophene-based derivative featuring a conjugated acrylamido linker with cyano and thiophen-2-yl substituents, along with a p-tolyl group at the 4-position of the thiophene ring. The (E)-configuration of the acrylamido group ensures a planar geometry, which may enhance intermolecular interactions and bioavailability.

Propriétés

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-3-27-22(26)19-18(15-8-6-14(2)7-9-15)13-29-21(19)24-20(25)16(12-23)11-17-5-4-10-28-17/h4-11,13H,3H2,1-2H3,(H,24,25)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFPTRMTYOAGII-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the cyano and acrylamido groups. The final step involves esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.

Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its unique structural features, which may enhance its biological activity. Notable areas of research include:

- Antioxidant Activity : Studies have shown that derivatives of similar compounds exhibit significant antioxidant properties, suggesting that (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate may also possess these activities .

- Anti-inflammatory Effects : Research indicates that related compounds can reduce inflammation, making this compound a candidate for developing anti-inflammatory drugs .

Material Science

In addition to medicinal applications, this compound can be utilized in material science:

- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Compounds with similar structures have been successfully used in dye-sensitized solar cells (DSSCs), indicating potential for optoelectronic applications .

The biological activity of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is largely determined by its structural components, which allow it to interact with various biological targets.

Molecular Docking Studies

Molecular docking simulations can be employed to predict how this compound interacts with proteins or nucleic acids, assessing binding affinities and mechanisms of action. Such studies are crucial for understanding its therapeutic potential and safety profile .

Mécanisme D'action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The cyano and acrylamido groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The thiophene ring system can interact with electron-rich or electron-deficient sites, affecting the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparisons

Key Observations :

- Thiophen-2-yl vs.

- p-Tolyl vs. Phenyl : The methyl group on the p-tolyl ring (target compound) increases lipophilicity compared to the phenyl group in , which may improve membrane permeability.

- Acrylamido Substituents: The cyano group in the target compound and analogs introduces electron-withdrawing effects, stabilizing the acrylamido moiety and influencing reactivity.

Physicochemical Properties:

Activité Biologique

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic compound of significant interest in medicinal chemistry and material science due to its unique structural features. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

- Ethyl ester : Enhances lipophilicity and bioavailability.

- Cyano group : Imparts reactivity and potential for biological interactions.

- Thiophene rings : Associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of thiophene rings contributes to radical scavenging properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : The structural elements facilitate interactions with microbial membranes, leading to disruption and cell death.

- Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from toxic insults, particularly in models of neurodegeneration.

Antioxidant Activity

A study evaluated the antioxidant properties of related thiophene derivatives through various assays, including DPPH radical scavenging and lipid peroxidation inhibition. The results indicated that compounds with similar structures exhibited significant antioxidant activity, suggesting that (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate could also possess comparable effects .

Antibacterial Activity

In vitro studies have demonstrated the antibacterial efficacy of related acrylamide derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones was measured to assess activity levels:

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 18 | B. subtilis |

| (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate | TBD | TBD |

These results suggest that modifications in the phenyl substituents can enhance antibacterial activity, indicating that (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate may serve as a template for developing potent antibacterial agents .

Neuroprotective Studies

Research on acrylamide-induced neurotoxicity has highlighted the neuroprotective potential of thiophene derivatives. In a zebrafish model, compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate were shown to restore glutathione levels and reduce oxidative stress markers, suggesting a therapeutic role in neurological disorders .

Case Studies

- Zebrafish Model : A study investigated the effects of thiophene derivatives on neurotoxicity induced by acrylamide. The results indicated a significant reduction in behavioral deficits and oxidative stress markers in treated larvae compared to controls .

- Antimicrobial Screening : A series of compounds were synthesized and screened for their antibacterial properties. Notably, those with thiophene moieties showed enhanced activity against E. coli and S. aureus, indicating the relevance of structural features in biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.